
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde typically involves the reaction of 2,4,6-trihydroxybenzaldehyde with glyoxylic acid under controlled conditions . The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
The process involves careful control of reaction parameters to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-2-(2,4,6-trihydroxyphenyl)acetic acid
- 2-Oxo-2-(2,4,6-trimethylphenyl)acetaldehyde
Uniqueness
2-Oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde is unique due to its specific structural features and reactivity. Its multiple hydroxyl groups and oxo functionality make it a versatile compound for various chemical transformations and research applications .
Propriétés
Formule moléculaire |
C8H6O5 |
|---|---|
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
2-oxo-2-(2,4,6-trihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H6O5/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-3,10-12H |
Clé InChI |
WVSLDKGYYHORQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=O)C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)


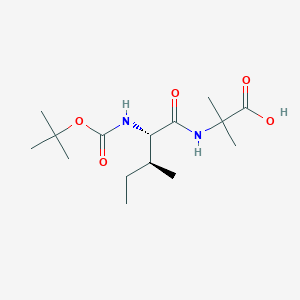
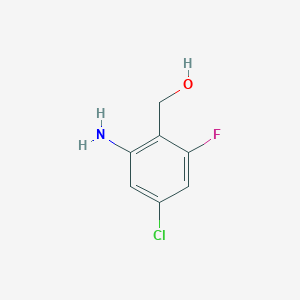
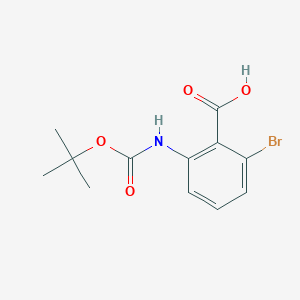
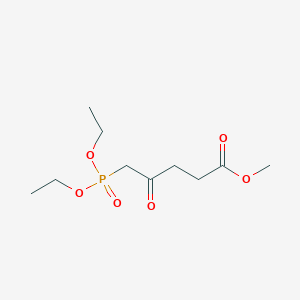
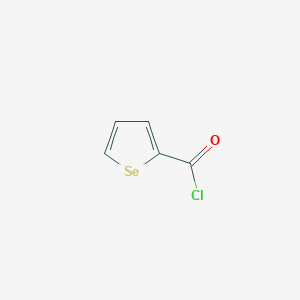
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
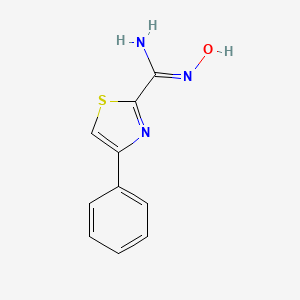
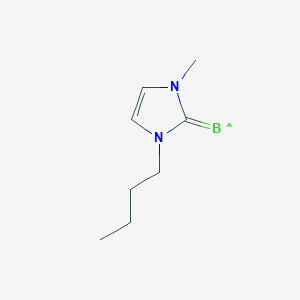
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
